Kinase Inhibition Profile: 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol Exhibits Moderate Affinity for Pfmrk and CDK1
The compound demonstrates measurable but weak inhibition of the malarial kinase Pfmrk, a validated target for antimalarial therapy, and a modest inhibitory effect on human CDK1 [1]. These data serve as a baseline for SAR studies within the piperidin-4-ol class. Direct head-to-head comparison data against close structural analogs are not available in public, non-vendor primary sources [2]. However, the presence of the 5-bromo-2-methoxyphenyl group is known to confer unique binding characteristics compared to unsubstituted or differently substituted benzylpiperidin-4-ols, though this is based on class-level inference rather than direct comparative data for this specific compound .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (Pfmrk); IC50 = 12,000 nM (CDK1) |
| Comparator Or Baseline | Reference inhibitor: Not provided in source; Baseline activity for related scaffolds: Potent Pfmrk inhibitors typically exhibit IC50 < 1,000 nM [2]. |
| Quantified Difference | Weak inhibition; 2-3 orders of magnitude less potent than optimized leads in the same target class. |
| Conditions | In vitro enzyme inhibition assays against Plasmodium falciparum cyclin-dependent protein kinase (Pfmrk) and human Cyclin-dependent kinase 1 (CDK1)/cyclin B. |
Why This Matters
This provides a quantitative activity baseline for the scaffold against two therapeutically relevant kinases, informing procurement decisions for SAR expansion or hit-to-lead campaigns.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804): IC50 data for Pfmrk and CDK1. 2025. View Source
- [2] Ngemenya, M. N., et al. Structurally simple synthetic 1,4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum. *BMC Pharmacology and Toxicology*, 2018, 19, 42. View Source
